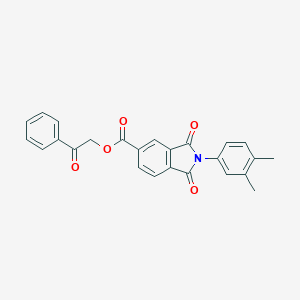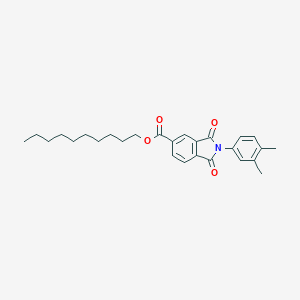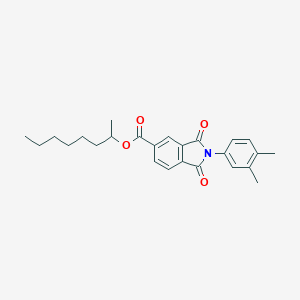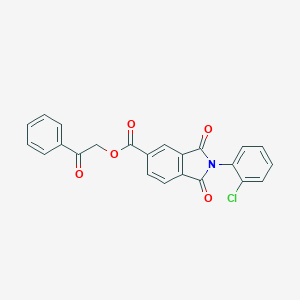
2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a complex organic compound with the molecular formula C23H14ClNO5 This compound is known for its unique structural features, which include a dioxoisoindoline core and phenylethyl and chlorophenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-oxo-2-phenylethylamine with 2-(2-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2-phenylethyl 2-chlorobenzoate: Shares structural similarities but lacks the dioxoisoindoline core.
2-Substituted phenyl-2-oxoethylsulfonamides: Similar in having a phenyl and oxoethyl group but differ in their sulfonamide functionality.
Uniqueness
2-oxo-2-phenylethyl 2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate is unique due to its dioxoisoindoline core, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C23H14ClNO5 |
|---|---|
Peso molecular |
419.8 g/mol |
Nombre IUPAC |
phenacyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H14ClNO5/c24-18-8-4-5-9-19(18)25-21(27)16-11-10-15(12-17(16)22(25)28)23(29)30-13-20(26)14-6-2-1-3-7-14/h1-12H,13H2 |
Clave InChI |
HURWDNFROXJJJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




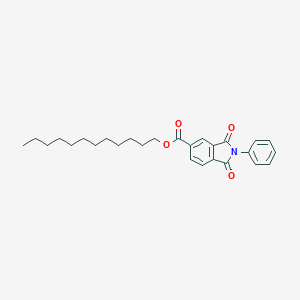
![Isobutyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B342078.png)

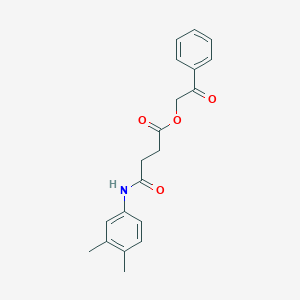

![2-[(3,4-Dimethylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B342086.png)
![1-[(3-Chloro-4-methylanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B342087.png)


